molecular formula C10H14IN3 B2487326 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide CAS No. 1052540-65-4

1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide

Numéro de catalogue B2487326
Numéro CAS: 1052540-65-4
Poids moléculaire: 303.147
Clé InChI: FSDNBVFWOCFLIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 1,2,3,4-tetrahydroisoquinoline moiety is prevalent in biologically active molecules of both natural and synthetic origins. Its derivatives, including 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide, have been extensively researched for their potential pharmaceutical applications due to their diverse biological properties, such as antitumor and antimicrobial activities. The synthesis of these compounds typically involves modifications to the tetrahydroisoquinoline (THIQ) skeleton to enhance their biological activities (Redda, Gangapuram, & Ardley, 2010).

Synthesis Analysis

The synthesis of THIQ derivatives often starts from basic precursors like 2-aminoisoquinoliniumiodide, which can be obtained through specific reactions involving isoquinoline. Subsequent reactions typically involve modifications on the phenyl ring to introduce various functional groups, enhancing the compound's biological activity. Various synthetic methods have been developed, including the use of electrophilic cyclization, cycloaddition, and rearrangement techniques to achieve functionalized THIQ derivatives with potential anticancer activity (Ye, Wang, & Wu, 2011).

Molecular Structure Analysis

The THIQ core is a constrained structure that serves as a key component in several bioactive compounds. Structural analysis and modifications of the THIQ core are crucial for developing compounds with enhanced pharmaceutical properties. Techniques such as X-ray diffraction and NMR spectroscopy are often employed to elucidate the molecular structure of THIQ derivatives, providing insights into the relationship between structure and activity (Baba et al., 2019).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions, to introduce different functional groups. These reactions are essential for producing a wide array of THIQ-based compounds with diverse biological activities. The chemical properties of THIQ derivatives, such as reactivity and stability, are influenced by the nature and position of the substituents on the THIQ core (Naveen, Nandakumar, & Perumal, 2015).

Physical Properties Analysis

The physical properties of THIQ derivatives, including solubility, melting point, and crystal structure, are closely related to their chemical structure and play a significant role in their pharmacological profile. Studies focusing on the synthesis and characterization of THIQ derivatives provide valuable information on their physical properties, which is critical for their formulation and application in drug development (Quintiliano & Silva, 2012).

Chemical Properties Analysis

The chemical properties of THIQ derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in dictating their biological activity and pharmacokinetics. Understanding these properties is essential for optimizing the therapeutic potential of THIQ-based compounds. Research in this area often involves the study of reaction mechanisms and the development of novel synthetic routes to obtain THIQ derivatives with improved pharmacological profiles (Zaki, Radwan, & El-Dean, 2017).

Applications De Recherche Scientifique

Therapeutic Potential and Mechanisms of Action

1,2,3,4-Tetrahydroisoquinoline derivatives, including the specific compound 1,2,3,4-tetrahydroisoquinoline-2-carboximidamide hydroiodide, have been extensively studied for their wide range of pharmacological properties. These compounds have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, infectious diseases, and more. Below are some key findings from recent research on their applications and mechanisms of action.

Cancer Therapeutics

Tetrahydroisoquinolines (THIQs) have been recognized as privileged scaffolds in anticancer drug discovery due to their potential in inhibiting or modulating relevant targets in cancer cells. Some THIQ derivatives have exhibited potent activity against various cancer molecular targets, emphasizing their role in the design and development of novel anticancer agents. The synthetic ease of constructing the THIQ core scaffold, complemented by its reactivity, supports its significance in structure-activity relationship studies for cancer therapeutics (Faheem et al., 2021).

Neuroprotective Effects

Research has also highlighted the neuroprotective, antiaddictive, and antidepressant-like activities of THIQ derivatives in animal models of central nervous system disorders. These effects may involve mechanisms such as MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system, suggesting their potential as novel drugs for various neurodegenerative diseases and psychiatric disorders (Antkiewicz‐Michaluk et al., 2018).

Infectious Diseases

THIQ derivatives have been explored for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. This broad spectrum of activity against infectious agents underscores the versatility of THIQ scaffolds in drug discovery and development for various therapeutic applications (Singh & Shah, 2017).

Orientations Futures

THIQ and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities . Future research will likely focus on the development of novel THIQ analogs with potent biological activity . In particular, THIQ-3-carboxylic acid derivatives have shown promise as inhibitors of the PD-1/PD-L1 immune checkpoint pathway , suggesting potential applications in cancer immunotherapy.

Propriétés

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNBVFWOCFLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.